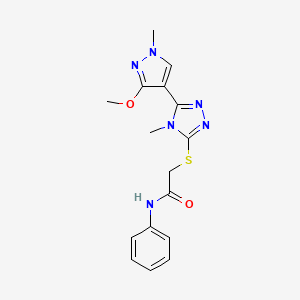

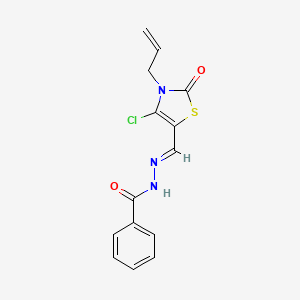

![molecular formula C9H15ClO3S B2356033 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride CAS No. 2305254-05-9](/img/structure/B2356033.png)

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride, also known as OSES, is a chemical compound used in scientific research. It is a sulfonating agent that is commonly used in the synthesis of sulfonamides and other organic compounds. OSES is an important tool in the field of organic chemistry, and its properties and applications have been extensively studied.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

The compound has been used in the synthesis of various chemical structures. For instance, Wang et al. (2011) synthesized 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which involved a spiro compound similar to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This process was analyzed using single-crystal X-ray diffraction to understand its molecular structure, indicating its utility in structural chemistry research (Wang et al., 2011).

Dipeptide Synthon Synthesis

In peptide synthesis, compounds like 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride are useful as building blocks. Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, demonstrating the compound's application in advanced synthetic chemistry and biochemistry (Suter et al., 2000).

Thermolysis and Chemical Reactions

King and Khemani (1985) explored the thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound structurally related to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This study provides insight into the chemical behavior of sulfonyl chlorides under thermal conditions, which is crucial for understanding the stability and reactivity of similar compounds (King & Khemani, 1985).

Application in Organic and Biomolecular Chemistry

In the field of organic and biomolecular chemistry, 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride-related compounds have been investigated for their stereochemical properties and reactivity. Weijers et al. (2007) studied the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, highlighting the biological significance of these compounds (Weijers et al., 2007).

Propiedades

IUPAC Name |

2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLLFYWTCLMRCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)

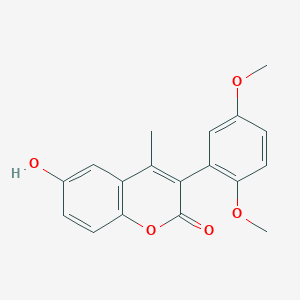

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

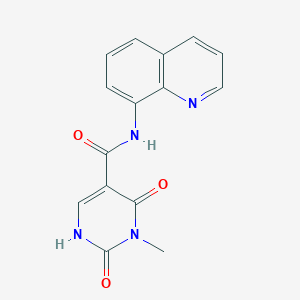

![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)

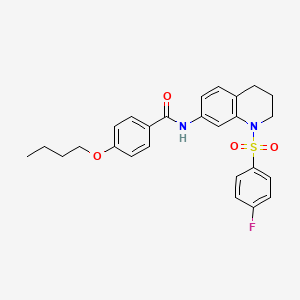

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)

![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)